molecular formula C14H9BrN2 B11838460 6-Bromo-2-(pyridin-2-yl)quinoline

6-Bromo-2-(pyridin-2-yl)quinoline

Cat. No.: B11838460
M. Wt: 285.14 g/mol
InChI Key: TXOTVNNBWVLKAB-UHFFFAOYSA-N
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Description

Significance of Quinolines and Pyridine-Based Scaffolds in Modern Organic and Inorganic Chemistry

Quinoline (B57606), a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are cornerstones in both organic and inorganic chemistry. wikipedia.orgsemanticscholar.orgresearchgate.net In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved drugs. nih.gov This framework is a key component in natural products and has been exploited for the development of agents with a broad spectrum of pharmacological activities. nih.gov The functionalization of the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties. researchgate.net

Pyridine and its derivatives are equally fundamental, serving as essential building blocks in organic synthesis and as ubiquitous ligands in coordination chemistry. The nitrogen atom in the pyridine ring, with its available lone pair of electrons, allows it to act as an excellent ligand for a vast range of metal ions, influencing the catalytic activity and photophysical properties of the resulting metal complexes. rsc.org The combination of a quinoline and a pyridine unit, as seen in 2-(pyridin-2-yl)quinoline (B8816189), creates a bidentate chelating ligand system that can form stable complexes with various transition metals, including ruthenium and iridium. mdpi.commdpi.comnih.gov

Overview of the Chemical Compound's Structural Features and Emerging Research Relevance

6-Bromo-2-(pyridin-2-yl)quinoline (CAS Number: 571170-32-6) is a solid organic compound with the molecular formula C14H9BrN2. bldpharm.com Its structure is characterized by a quinoline ring system substituted at the 2-position with a pyridine-2-yl group and at the 6-position with a bromine atom.

The key structural features that underpin its research relevance are:

Bidentate N,N-Ligand: The nitrogen atoms of the quinoline and pyridine rings are positioned to act as a bidentate chelating ligand, capable of coordinating with a single metal center to form a stable five-membered ring. This property is crucial for its application in coordination chemistry and catalysis. mdpi.commdpi.com

Reactive Bromine Handle: The bromine atom at the 6-position of the quinoline ring serves as a versatile functional handle. It can be readily transformed into other functional groups or used as a point of attachment for more complex molecular structures through various cross-coupling reactions. semanticscholar.org This allows for the systematic modification of the molecule's properties.

Extended π-Conjugated System: The fused aromatic system of the quinoline and pyridine rings provides a platform for interesting photophysical and electronic properties, making it a candidate for applications in organic electronics.

The convergence of these features in a single molecule makes this compound a highly attractive building block in several areas of contemporary chemical research.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for constructing quinoline and biaryl systems. The most prominent strategies include the Friedländer annulation and various palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.

Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings. wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, a potential route would involve the reaction of 2-amino-5-bromobenzaldehyde (B112427) with 2-acetylpyridine (B122185). The reaction is typically catalyzed by an acid or a base and often requires elevated temperatures. jk-sci.com

A plausible reaction scheme is as follows:

Starting Materials:

2-Amino-5-bromobenzaldehyde

2-Acetylpyridine

Reaction Conditions:

Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid).

Solvent such as ethanol (B145695) or methanol.

Reflux conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki and Stille couplings are particularly relevant for the synthesis of this compound.

Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov A feasible approach for synthesizing the target molecule would be the coupling of 6-bromo-2-chloroquinoline (B23617) with 2-(tributylstannyl)pyridine (B98309) or a similar organoboron reagent.

A potential synthetic route is:

Starting Materials:

6-Bromo-2-chloroquinoline

Pyridine-2-boronic acid or its ester derivative

Reaction Conditions:

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)).

A base (e.g., K2CO3, Cs2CO3).

A suitable solvent system (e.g., DMF, toluene/water).

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium(0). organic-chemistry.orgwikipedia.orgpsu.edu This method could be employed by reacting a stannylated pyridine derivative with a halogenated quinoline.

A representative reaction scheme would be:

Starting Materials:

6-Bromo-2-chloroquinoline

2-(Tributylstannyl)pyridine

Reaction Conditions:

Palladium catalyst (e.g., Pd(PPh3)4).

Often carried out in a non-polar aprotic solvent like THF or toluene.

May require the addition of a ligand and/or a copper(I) co-catalyst to enhance reactivity.

Chemical Properties

The chemical properties of this compound are dictated by its constituent functional groups: the quinoline and pyridine rings, and the bromine substituent.

Physical Properties

PropertyValue
Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
Appearance Solid
CAS Number 571170-32-6

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. The specific chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, the protons on the brominated benzene ring of the quinoline would show characteristic splitting patterns. researchgate.netchemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would show 14 distinct signals for the carbon atoms in the molecule, with chemical shifts characteristic of aromatic and heteroaromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and the C-Br stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 285.14). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Research Applications

The unique structural features of this compound make it a valuable compound in various fields of chemical research.

Ligand in Coordination Chemistry

The bidentate nature of the pyridine-quinoline moiety allows this molecule to act as an effective chelating ligand for a variety of transition metals. The resulting metal complexes often exhibit interesting photophysical, electrochemical, and catalytic properties.

Ruthenium Complexes: 2-(Pyridin-2-yl)quinoline and its derivatives are known to form stable complexes with ruthenium. mdpi.commdpi.com These complexes have been investigated for their potential applications in catalysis and as photosensitizers. The bromine atom on the 6-position of the quinoline ring in this compound can be used to further modify the properties of the ruthenium complex after its formation. mdpi.com

Iridium Complexes: Iridium(III) complexes containing bipyridyl-like ligands are of significant interest for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netrsc.org The pyridine-quinoline scaffold can serve as a ligand in such complexes, and the bromo-substituent provides a site for attaching other functional groups to tune the emission color and efficiency of the resulting iridium complex. nih.gov

Development of Novel Organic Materials

The extended π-conjugated system of this compound suggests its potential for use in the development of novel organic materials with specific electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been explored as materials for the emissive and electron-transporting layers in OLEDs. nih.gov The ability to form stable metal complexes, particularly with iridium, makes this compound a promising precursor for phosphorescent emitters. The bromine atom allows for the introduction of substituents that can enhance properties such as charge transport and quantum efficiency.

Building Block in Organic Synthesis

The presence of a reactive bromine atom makes this compound a versatile building block for the synthesis of more complex molecules. semanticscholar.orgresearchgate.net The bromine can be readily substituted or used in cross-coupling reactions to introduce new functionalities.

Synthesis of Bioactive Molecules: The quinoline core is a well-established pharmacophore. nih.gov this compound can serve as a starting material for the synthesis of novel compounds with potential biological activity. The bromine atom can be replaced with various amine, ether, or carbon-linked substituents to generate a library of derivatives for biological screening. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline

InChI

InChI=1S/C14H9BrN2/c15-11-5-7-12-10(9-11)4-6-14(17-12)13-3-1-2-8-16-13/h1-9H

InChI Key

TXOTVNNBWVLKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Pyridin 2 Yl Quinoline and Its Structural Analogues

Friedländer Condensation Approaches for Quinoline (B57606) Synthesis

The Friedländer synthesis is a cornerstone method for constructing quinoline rings. jk-sci.comorganicreactions.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. jk-sci.comorganicreactions.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases and typically proceeds via an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration to form the quinoline derivative. wikipedia.orgnih.gov For the synthesis of 2-substituted quinolines, like 2-(pyridin-2-yl)quinoline (B8816189) derivatives, an o-aminobenzaldehyde or o-aminobenzophenone can be reacted with a suitable ketone. pharmaguideline.com

A specific application of this method for a related compound, 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid, involves the reaction of 5-bromoisatin (B120047) with 2-acetylpyridine (B122185). chemicalbook.com This is a variation known as the Pfitzinger reaction, which is considered an extension of the Friedländer synthesis, where isatin (B1672199) or its derivatives are used to produce quinoline-4-carboxylic acids. organicreactions.orgrsc.org

The versatility of the Friedländer synthesis is enhanced by the use of various catalysts, including Lewis acids, Brønsted acids, and even microwave irradiation to promote the reaction. wikipedia.orgnih.govrsc.org The choice of reactants and conditions allows for the preparation of a wide array of substituted quinolines. organic-chemistry.orgnih.gov

Transition-Metal-Catalyzed Coupling Reactions for Functionalization

Transition-metal-catalyzed reactions, particularly those employing palladium, are indispensable for the functionalization of the quinoline scaffold and its precursors. nih.gov These methods allow for the precise introduction of various substituents through the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

In the context of synthesizing analogs of this compound, the Suzuki coupling can be employed to introduce aryl or heteroaryl groups at specific positions on the quinoline or pyridine (B92270) rings. For instance, a bromo-substituted quinoline can be coupled with a pyridylboronic acid, or a bromo-substituted pyridine can be coupled with a quinolylboronic acid. worktribe.comresearchgate.netresearchgate.net The reaction has been successfully applied to unprotected ortho-bromoanilines, which are precursors to quinolines, demonstrating its robustness. nih.gov The efficiency of the Suzuki coupling allows for the synthesis of a diverse library of pyridine-based derivatives from bromo-substituted pyridinamines. mdpi.com

Reactant 1Reactant 2CatalystProductReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄5-Aryl-2-methylpyridin-3-amine derivatives mdpi.com
ortho-BromoanilinesBenzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic estersPalladium catalystDiversified ortho-substituted anilines nih.gov
BromoquinolinesPyridylboronic acidsPalladium catalystPyridyl-substituted quinolines worktribe.com

Sonogashira Coupling in Organic Framework Synthesis

The Sonogashira coupling reaction is another key palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles. nih.gov

This methodology can be applied to introduce alkynyl groups onto the quinoline or pyridine framework. For example, a bromoquinoline derivative can be coupled with a terminal alkyne to yield an alkynylquinoline. researchgate.net This approach has been used to synthesize various 2-alkoxyquinoline derivatives and 6-alkynyl-3-fluoro-2-pyridinamidoximes. researchgate.netsoton.ac.uk Microwave assistance can significantly accelerate these reactions, leading to shorter reaction times and higher yields. researchgate.net

Reactant 1Reactant 2Catalyst SystemProductReference
6-Amino-5-bromoquinolin-2(1H)-onesTerminal alkynesPalladium/Copper6-Amino-5-alkynylquinolin-2(1H)-ones researchgate.net
6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPalladium/Copper6-Alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk
2-Bromopyridine derivativesTerminal alkynesPalladium/Copper2-Alkynylpyridine derivatives researchgate.net

Palladium-Catalyzed Coupling for C-X Bond Formation

Palladium catalysts are also crucial for forming various other carbon-heteroatom (C-X) bonds, expanding the toolkit for quinoline functionalization. nih.gov Palladium-catalyzed reactions can be used to construct the quinoline ring itself or to modify it. For example, palladium-catalyzed isocyanide insertion followed by cyclization offers a novel route to quinoline derivatives. rsc.orgrsc.org

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 2-quinolones through the carbonylative annulation of internal alkynes by N-substituted o-iodoanilines. capes.gov.br These reactions demonstrate the power of palladium catalysis to mediate complex transformations in a single step, often with high efficiency and selectivity. rsc.orgnih.gov

Selective Halogenation and Nitro-Functionalization of Quinoline Rings

The introduction of halogen and nitro groups onto the quinoline ring is a key strategy for further functionalization. These groups can serve as handles for subsequent cross-coupling reactions or can be converted into other functional groups.

Selective halogenation of quinolines can be challenging due to the deactivated nature of the ring system. nih.gov However, methods have been developed for the regioselective halogenation at specific positions. For instance, metal-free methods using N-halosuccinimides (NCS, NBS) in water can achieve C5-selective halogenation of quinoline derivatives. rsc.org Directed halogenation of 8-substituted quinolines at the C5-position can also be achieved using reagents like trihaloisocyanuric acid. rsc.orgresearchgate.net The halogenation of isoquinoline (B145761) and quinoline can also be influenced by the presence of a "swamping catalyst". acs.org

Nitration of the quinoline ring is another important transformation. The nitro group is strongly electron-withdrawing and can activate the ring for nucleophilic substitution or participate in cycloaddition reactions. nih.govnih.gov Nitration of bromoquinolines can facilitate the synthesis of functionalized quinolines, such as morpholinyl and piperazinyl quinolines, through nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org The position of nitration can be directed by existing substituents on the quinoline ring. For example, nitration of 1-methyl-2-quinolone (B133747) can yield various mono- and di-nitrated products depending on the reaction conditions. nih.gov The functionalization of quinoline derivatives with nitro groups has been shown to influence their cytotoxic effects. brieflands.com

SubstrateReagentProductReference
Quinoline derivativesN-HalosuccinimidesC5-Halogenated quinolines rsc.org
8-Substituted quinolinesTrihaloisocyanuric acidC5-Halogenated 8-substituted quinolines rsc.org
BromoquinolinesNitrating agentsBromonitroquinolines semanticscholar.org
1-Methyl-2-quinoloneFuming nitric acidTrinitro-1-methyl-2-quinolone nih.gov

Cyclization and Condensation Reactions in Quinoline Derivative Synthesis

Besides the Friedländer synthesis, several other cyclization and condensation reactions are employed to construct the quinoline core. iipseries.org The Combes synthesis, for example, involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization. rsc.orgiipseries.org The Doebner-von Miller reaction is another classical method that utilizes anilines and α,β-unsaturated carbonyl compounds. rsc.org

Modern variations often employ greener reaction conditions, such as the use of ultrasound irradiation or green solvents like ethanol (B145695) and water mixtures, to improve yields and reduce reaction times. rsc.orgtandfonline.com Electrophilic cyclization of N-(2-alkynyl)anilines provides a route to 3-haloquinolines. nih.gov These diverse cyclization strategies, often in combination with other functionalization methods, provide access to a wide range of quinoline derivatives with various substitution patterns. nih.govresearchgate.net

Synthesis of Pyridine-Quinoline Ligand Precursors

The construction of molecules containing both pyridine and quinoline moieties often involves the strategic coupling of pre-functionalized precursors of each ring system or the formation of one ring onto the other. A variety of synthetic methods have been developed for the synthesis of quinoline and pyridine derivatives, which can then be utilized to build more complex structures like this compound.

One common approach to quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Variations of this method are widely used due to their versatility and the availability of starting materials. Another classical method is the Skraup synthesis, which employs the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

For the synthesis of pyridine rings, numerous methods exist, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. baranlab.org Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to construct the pyridine ring or to append substituents onto a pre-existing pyridine core. organic-chemistry.org

A specific example of the synthesis of a pyridine-quinoline ligand precursor is the preparation of this compound-4-carboxylic acid. This compound is synthesized from the reaction of 5-bromoisatin with 2-acetylpyridine. chemicalbook.com This reaction, a Pfitzinger reaction, is a variation of the Friedländer synthesis where an isatin is used as the starting material in place of a 2-aminoaryl aldehyde or ketone.

Table 1: Synthesis of this compound-4-carboxylic Acid

Reactant 1Reactant 2ProductReaction Type
5-Bromoisatin2-AcetylpyridineThis compound-4-carboxylic acidPfitzinger reaction

This reaction provides a direct route to a functionalized this compound derivative, which can potentially be decarboxylated to yield the parent compound.

Ferrocenyl-Substituted Quinoline Synthesis Methodologies

The incorporation of a ferrocenyl group into the quinoline framework can lead to compounds with interesting electrochemical and photophysical properties. The synthesis of ferrocenyl-substituted quinolines often involves the reaction of ferrocene-containing starting materials with precursors to the quinoline ring.

A convenient one-pot synthesis of ferrocenyl-substituted quinolines has been developed, which utilizes a molecular iodine-catalyzed reaction of ferrocenylimines with enolizable aldehydes. metu.edu.trresearchgate.net This method proceeds through the nucleophilic addition of an in-situ generated enol to the ferrocenylimine, followed by an intramolecular Friedel-Crafts reaction to form a dihydroquinoline derivative. Subsequent dehydration and aerobic oxidation yield the final ferrocenyl quinoline product. metu.edu.trresearchgate.net

This methodology has been successfully employed to synthesize a range of 2-ferrocenylquinoline derivatives, including 6-bromo-2-ferrocenylquinoline. metu.edu.tr The reaction starts with the condensation of ferrocenecarboxaldehyde with the appropriately substituted aniline (in this case, 4-bromoaniline) to form the corresponding ferrocenylimine. This imine then reacts with an enolizable aldehyde in the presence of a catalytic amount of molecular iodine. metu.edu.tr

Table 2: Synthesis of 6-Bromo-2-ferrocenylquinoline

Starting Material 1Starting Material 2CatalystProduct
Ferrocenylimine (from Ferrocenecarboxaldehyde and 4-bromoaniline)Enolizable AldehydeMolecular Iodine6-Bromo-2-ferrocenylquinoline

This synthetic strategy highlights a versatile and efficient route to ferrocenyl-substituted quinolines, demonstrating the feasibility of introducing a bulky and electronically unique ferrocenyl group at the 2-position of the quinoline ring system, even in the presence of a bromo substituent on the benzene (B151609) ring portion of the molecule. metu.edu.tr

Further research into the functionalization of the 6-bromo position on these quinoline systems, for instance through palladium-catalyzed cross-coupling reactions, could open up pathways to a wider array of novel pyridine-quinoline and ferrocenyl-quinoline derivatives with tailored properties. semanticscholar.org

Coordination Chemistry and Organometallic Complexes of 6 Bromo 2 Pyridin 2 Yl Quinoline and Its Derivatives

Design and Synthesis of Bidentate Pyridine-Quinoline Ligands

The synthesis of bidentate pyridine-quinoline ligands, such as 6-bromo-2-(pyridin-2-yl)quinoline, is a crucial first step in the development of new metal complexes. These ligands are typically prepared through established synthetic routes, including the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. For instance, 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) can be synthesized according to published procedures. mdpi.com Similarly, variations of the pyridine-quinoline framework, such as those with methyl or other functional groups, can be achieved through thermal decarboxylation of the corresponding carboxylic acid precursors or classical Friedländer condensation. mdpi.com

Another approach to synthesizing derivatives of 2-(pyridin-2-yl)quinoline (B8816189) involves the lithiation of a bromo-substituted precursor followed by reaction with an appropriate electrophile. For example, the synthesis of phosphine-quinoline-pyridine ligands is achieved through the lithiation of 8-bromo-2-(pyrid-2′-yl)quinoline and subsequent treatment with chlorophosphines like (i-Pr)₂PCl or (C₆F₅)₂PCl. acs.orgdatapdf.com This method allows for the introduction of a phosphine (B1218219) group, creating a PNN ligand platform. Furthermore, ketone derivatives can be generated via Stille coupling between 8-bromo-2-(pyrid-2′-yl)quinoline and tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis to yield an acetyl-substituted quinoline (B57606). datapdf.com

Ruthenium(II) Complexes: Synthesis, Characterization, and Catalytic Properties

Ruthenium(II) complexes incorporating pyridine-quinoline ligands have been extensively studied for their catalytic and biological activities. The electronic and steric properties of the pyridine-quinoline ligand can be fine-tuned by introducing various substituents, which in turn influences the properties of the resulting ruthenium complexes.

[Ru(η⁶-p-cymene)(N^N)Cl][X] Type Complexes

A common class of ruthenium(II) complexes features a half-sandwich 'three-legged piano-stool' geometry. These complexes, with the general formula [Ru(η⁶-p-cymene)(N^N)Cl][X], are synthesized by reacting the ruthenium(II) precursor, [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with the desired bidentate pyridine-quinoline ligand (N^N). mdpi.commdpi.com For example, the reaction of this precursor with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) yields the complex [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl. mdpi.com The chloride counter-ion can be exchanged for other anions, such as PF₆⁻, by dissolving the chloro complex in water and adding a saturated aqueous solution of KPF₆. mdpi.com These complexes are typically characterized by a combination of spectroscopic techniques including ATR-IR, UV-Vis, and multinuclear NMR, as well as elemental analysis and conductivity measurements. mdpi.com The solid-state structure of these types of complexes confirms the pseudo-octahedral coordination around the ruthenium center. mdpi.commdpi.com

Catalytic Transfer Hydrogenation Applications

Ruthenium(II) complexes of the type [Ru(η⁶-p-cymene)(N^N)Cl][X] have shown significant promise as catalysts for transfer hydrogenation reactions. mdpi.commdpi.com Transfer hydrogenation is a crucial process in organic synthesis, providing a safer and more convenient alternative to using high-pressure molecular hydrogen. In a typical application, these ruthenium complexes catalyze the reduction of ketones, such as benzophenone (B1666685) and acetophenone (B1666503) derivatives, to their corresponding alcohols using 2-propanol as the hydrogen source in the presence of a base like potassium isopropoxide (KOiPr). mdpi.commdpi.com

For instance, the complex [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl has been shown to be an effective catalyst for the transfer hydrogenation of benzophenone to benzhydrol. mdpi.com The catalytic performance can be optimized by adjusting the substrate-to-catalyst-to-base ratio, with high conversions observed in a relatively short reaction time. mdpi.com The proposed mechanism for this catalytic transformation involves the formation of a ruthenium(II) hydride species as the active catalyst, which operates through an inner-sphere mechanism. mdpi.commdpi.com

Influence of Ligand Orientation on Complex Properties

Furthermore, the steric and electronic effects of the ligands can influence the stability and reactivity of the metal center. In some ruthenium complexes, potentially bidentate ligands may act as monodentate ligands depending on the steric hindrance and electronic factors. nih.gov The π-expanding nature of the ligands can also affect the photophysical properties of ruthenium complexes, influencing their luminescence lifetimes and quantum yields. nih.govmdpi.com

Rhodium(III) Complexes: Synthesis, Structural Characterization, and Solution Stability

Rhodium(III) complexes containing 2-(2'-pyridyl)quinoline (PQ) and its derivatives are synthesized by reacting rhodium(III) chloride hydrate (B1144303) with the ligand in a 1:2 mole ratio. Subsequent addition of an excess of various sodium salts allows for the introduction of different anionic ligands into the coordination sphere. scispace.comsrce.hr This method yields complexes with the general formula cis-[RhX₂(PQ)₂]Y, where X can be ligands such as NO₂⁻, SCN⁻, or I⁻, and Y is a counter-ion like PF₆⁻ or Cl⁻. scispace.com

These complexes are characterized by elemental analysis, conductivity measurements, and various spectroscopic techniques including IR, ¹H NMR, and ¹³C NMR. scispace.com The ¹H NMR spectra of the complexes show a downfield shift in the proton resonances compared to the free ligand, which is attributed to the deshielding effect of the rhodium metal center. scispace.com The stability and reactivity of these complexes in solution are crucial for their potential applications.

Iron and Cobalt Complexes: Ligand Platform Design and Catalytic Hydrosilylation

Iron and cobalt complexes supported by pyridine-quinoline based ligands have emerged as promising, cost-effective alternatives to precious metal catalysts for various organic transformations, including hydrosilylation. datapdf.comrsc.org

The design of the ligand platform is critical for the catalytic activity of these base-metal complexes. A notable example is the use of a rigidly planar phosphino-quinoline-pyridine (PNN) ligand platform. These ligands are synthesized by lithiation of 8-bromo-2-(pyrid-2′-yl)quinoline followed by reaction with a chlorophosphine. acs.orgdatapdf.com The resulting PNN ligands form 1:1 adducts with iron and cobalt dihalides. acs.orgdatapdf.com X-ray crystallographic studies of these complexes reveal a planar M–P–C–C–N–C–C–N core, which is a significant deviation from previous generations of PNN complexes. acs.orgdatapdf.com

These iron and cobalt complexes, upon activation by reduction with reagents like NaBHEt₃, become active catalysts for the hydrosilylation of alkenes. acs.orgdatapdf.com Interestingly, the catalytic outcome is dependent on the metal center. Iron-based catalysts tend to favor hydrosilylation, leading to the formation of silylalkanes. acs.orgdatapdf.com In contrast, cobalt-based catalysts preferentially promote dehydrogenative silylation, yielding vinylsilanes or propenylsilanes. acs.orgdatapdf.com This regiodivergent catalysis highlights the crucial role of the metal in directing the reaction pathway. rsc.org

Iridium(III) Complexes and Cyclometallation Reactions

The coordination of this compound to Iridium(III) centers is of significant interest, primarily due to the potential for forming highly luminescent and robust cyclometalated complexes. Cyclometallation is a process wherein a ligand coordinates to a metal center through a standard donor atom and also forms a carbon-metal bond through the activation of a C-H bond. In the case of 2-(pyridin-2-yl)quinoline derivatives, this typically involves the activation of a C-H bond on the phenyl ring of the quinoline moiety, resulting in a stable five-membered cyclometalated ring.

While specific studies on the iridium(III) complexes of this compound are not extensively detailed in the public domain, the behavior of analogous ligands provides a strong predictive framework. For instance, research on bis-cyclometalated iridium(III) complexes with terpyridine analogues demonstrates the propensity of ligands with multiple aromatic nitrogen heterocycles to undergo cyclometallation. nih.gov In these complexes, the iridium center achieves a stable octahedral geometry, with the cyclometalating ligands providing strong ligand field stabilization.

The general synthetic route to such complexes often involves the reaction of the ligand with an iridium(III) precursor, such as IrCl₃·nH₂O, in a high-boiling point solvent like 2-ethoxyethanol. The resulting chloro-bridged iridium dimer can then be further reacted with other ligands to afford the final heteroleptic complex. The emission properties of these complexes are a key feature, often displaying phosphorescence in the orange-red region of the visible spectrum. nih.gov This luminescence arises from metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) excited states. nih.gov The presence of the bromine atom on the this compound ligand is expected to influence the electronic properties and, consequently, the emission wavelength of the resulting iridium(III) complex.

Table 1: Predicted Properties of Iridium(III) Complexes with this compound

PropertyPredicted CharacteristicRationale based on Analogous Systems
Coordination Mode Cyclometalated (C^N) and bidentate (N^N)Based on the behavior of similar pyridinyl-quinoline and terpyridine-like ligands with Ir(III).
Geometry OctahedralTypical for Ir(III) complexes with bidentate and tridentate ligands.
Luminescence Phosphorescence (likely in the orange-red region)Characteristic of cyclometalated Ir(III) complexes with MLCT/ILCT emission. nih.govnsf.gov
Synthesis Reaction with IrCl₃·nH₂O followed by ancillary ligandsStandard method for preparing cyclometalated iridium complexes. nsf.gov

Metal-Assisted C-H Bond Activation in Coordination Compounds

The coordination of this compound to a metal center can facilitate the activation of otherwise inert C-H bonds. This process is fundamental to the formation of cyclometalated complexes and has broader implications for catalytic applications. The initial step involves the coordination of the nitrogen atoms of the ligand to the metal, which pre-organizes the molecule for subsequent C-H activation.

Studies on rhodium-promoted C-H bond activation of quinoline and its derivatives offer valuable insights into this process. nih.govnih.govcsic.es Research has shown that the activation of C-H bonds in the heterocyclic ring is generally preferred over those in the carbocyclic (benzene) ring. nih.govnih.gov The position of the C-H bond activation is highly dependent on the substituents present on the quinoline ring. For instance, in unsubstituted quinoline, a mixture of C2- and C4-metalated products can be formed. nih.govnih.gov

In the context of this compound coordinated to a metal like iridium(III), the most likely site for C-H activation leading to cyclometallation is the C8 position of the quinoline ring. This would result in the formation of a stable five-membered chelate ring involving the pyridinyl nitrogen, the iridium center, and the C8 carbon of the quinoline. The electronic and steric properties of the pyridyl substituent at the C2 position would direct the metal to this specific C-H bond.

The mechanism of C-H activation often involves an oxidative addition pathway for d⁶ metals like Ir(III), where the metal center formally inserts into the C-H bond, leading to a higher oxidation state intermediate. This is then followed by reductive elimination of H-X (where X is an ancillary ligand) to generate the stable cyclometalated product. The energy barrier for this process is significantly lowered by the pre-coordination of the ligand to the metal center.

Table 2: Key Factors Influencing Metal-Assisted C-H Bond Activation in Quinoline-Based Ligands

FactorInfluence on C-H ActivationReference
Nature of the Metal The electronic properties and coordination preferences of the metal dictate the feasibility and mechanism of C-H activation. nih.govnih.gov
Substituents on the Quinoline Ring The position and electronic nature of substituents direct the regioselectivity of the C-H bond activation. nih.govnih.govcsic.es
Ancillary Ligands Ligands already coordinated to the metal can influence the electronic and steric environment, affecting the ease of C-H activation. nsf.gov
Reaction Conditions Temperature and solvent can play a crucial role in overcoming the activation energy barrier for C-H bond cleavage. nsf.gov

Photophysical Properties and Advanced Spectroscopic Characterization

Electronic Absorption and Fluorescence Spectroscopy

The study of how molecules absorb and emit light provides fundamental insights into their electronic structure and dynamics.

The electronic absorption spectrum of a molecule reveals the electronic transitions that occur upon absorbing ultraviolet or visible light. For quinoline (B57606) and its derivatives, absorption bands are typically observed corresponding to π-π* and n-π* transitions. researchgate.net The absorption spectrum of the parent quinoline molecule shows distinct peaks, and the introduction of substituents can cause shifts in these peaks to longer (bathochromic) or shorter (hypsochromic) wavelengths. researchgate.net

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process. For many quinoline derivatives, fluorescence is a characteristic property, with emission wavelengths being sensitive to the nature and position of substituents. researchgate.net

For instance, a study on novel 2-quinolinone derivatives highlighted the significant impact of structural rigidity on fluorescence quantum yield, where a more rigid structure can lead to more efficient fluorescence. depaul.edu Another study on pyrrolylquinoline-boron chelates reported weak emission with quantum yields between 0.3–0.9%. mdpi.com While the specific fluorescence quantum yield and emission characteristics for 6-Bromo-2-(pyridin-2-yl)quinoline have not been documented in the available literature, it is expected to exhibit fluorescence. The presence of the heavy bromine atom might, however, lead to a decrease in the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is indicative of changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules. Quinoline derivatives have been shown to exhibit solvatochromic behavior, with both absorption and emission spectra being affected by solvent polarity. researchgate.net This positive solvatochromic behavior is often associated with an intramolecular charge transfer (ICT) transition, where there is a significant increase in the dipole moment upon excitation. researchgate.net

While specific studies on the solvatochromic effects of this compound are not available, the presence of the electron-donating quinoline and electron-withdrawing pyridine (B92270) moieties suggests the potential for ICT character and, consequently, solvatochromic behavior. The extent of this effect would depend on the electronic communication between the two heterocyclic rings.

Photochemical Behavior and Excited State Dynamics

The photochemical behavior of a molecule describes the chemical reactions it undergoes upon absorption of light. For quinoline derivatives, photochemical reactions can include isomerizations, cyclizations, and reactions with other molecules. The excited state dynamics, which govern the fate of the molecule after light absorption, can be complex and involve various radiative and non-radiative decay pathways.

Research on ruthenium(II) complexes containing pyridyl-pyrazoline ligands has shown that these complexes can be photoreactive, with selective photoejection of the pyrazole-containing ligand upon irradiation with light. acs.org This highlights how the combination of different heterocyclic units can lead to specific photochemical reactivity. The photochemical behavior of this compound itself has not been specifically detailed in the literature. It is plausible that the molecule could undergo photochemical reactions, potentially involving the carbon-bromine bond or interactions between the quinoline and pyridine rings in the excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and environment of each proton in the molecule can be determined.

The ¹H NMR spectrum of a molecule provides a unique fingerprint of its structure. While the specific ¹H NMR spectrum for this compound is not available in the searched literature, data for related compounds can provide insight into the expected chemical shifts.

For comparison, the ¹H NMR spectral data for the parent compound, 6-bromoquinoline (B19933), and a related substituted tetrahydroquinoline are presented below. In these spectra, the protons on the aromatic rings typically appear in the downfield region (around 7-9 ppm). The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents and the coupling between adjacent protons.

Table 1: ¹H NMR Data of Related Quinoline Compounds

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
6-Bromoquinoline-Data not fully available in the provided search results. chemicalbook.com
6-bromo-1,2,3,4-tetrahydroquinoline-Multiplets for aryl H signals in the range of 6.91-7.56 ppm; Doublet for H-7 at ~6.55 ppm. researchgate.net

For this compound, one would expect to observe signals for the protons on both the quinoline and pyridine rings. The protons on the quinoline ring will be influenced by the bromo substituent at the 6-position and the pyridinyl group at the 2-position. Similarly, the protons on the pyridine ring will show characteristic shifts and couplings. A detailed 2D NMR analysis would be necessary to unambiguously assign all the proton signals.

¹³C NMR Spectroscopic Analysis

For quinoline derivatives, ¹³C NMR chemical shifts are typically observed in the 100-150 ppm range. researchgate.net Theoretical calculations and experimental data for various quinoline-based pharmaceutical compounds show that substitutions on the quinoline ring significantly influence the chemical shifts of the carbon atoms. tsijournals.com The introduction of a bromine atom at the C-6 position of the 2-(pyridin-2-yl)quinoline (B8816189) scaffold is expected to cause a downfield shift for the carbon atom directly bonded to it (ipso-carbon) and influence the shifts of other carbons throughout the aromatic system due to its electron-withdrawing and anisotropic effects. pdx.edu A precise assignment would require experimental data for the specific compound.

Table 1: Representative ¹³C NMR Chemical Shifts for Parent Heterocyclic Scaffolds

CompoundCarbon PositionChemical Shift (δ, ppm)
Pyridine C2150
C3124
C4136
Quinoline C2150.3
C3121.1
C4136.0
C4a128.3
C5126.6
C6129.5
C7127.8
C8129.6
C8a148.4
Note: Data for Pyridine is from Testbook testbook.com and for Quinoline from standard spectral databases. These values serve as a baseline for estimating shifts in substituted derivatives.

Multinuclear NMR Studies of Metal Complexes

The this compound ligand framework is highly effective for chelating transition metals, and NMR spectroscopy is a crucial tool for characterizing the resulting complexes. Studies on Ruthenium(II) and Osmium(II) complexes incorporating derivatives of 6-bromo-2-(2'-pyridyl)quinoline demonstrate the utility of ¹H NMR in confirming complex formation. mdpi.comresearchgate.net These tris-chelate complexes are typically diamagnetic and kinetically inert, allowing for high-resolution NMR analysis. mdpi.comsemanticscholar.org

Furthermore, multinuclear NMR has been employed to characterize Ruthenium(II)-p-cymene complexes with ligands such as 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy). mdpi.com These studies, combining ¹H, ¹³C, and other relevant nuclei NMR, alongside techniques like COSY, are essential for the complete assignment of all proton signals and for confirming the structure and purity of the synthesized organometallic compounds. researchgate.netmdpi.com

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a fundamental technique for characterizing the vibrational modes of this compound and its metal complexes. The IR spectrum of the free ligand is expected to show characteristic absorption bands corresponding to the vibrations of its quinoline and pyridine rings. These include C-H stretching vibrations typically observed above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic heterocyclic systems. mdpi.com

When the ligand coordinates to a metal ion, its IR spectrum exhibits noticeable changes. The formation of a coordinate bond between the nitrogen atoms of the ligand and the metal center alters the vibrational frequencies of the quinoline and pyridine rings. mdpi.com These shifts, particularly in the C=C and C=N stretching regions, serve as evidence of complexation. researchgate.net Additionally, new absorption bands may appear in the far-infrared region (typically below 600 cm⁻¹), which can be attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the coordination bond. mdpi.com For instance, in studies of various metal complexes with quinoline derivatives, the analysis of vibrational spectra is crucial for determining the coordination mode of the ligand. researchgate.net

X-ray Single Crystal Diffraction Studies for Solid-State Structure Elucidation

X-ray single-crystal diffraction provides the most definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. While a crystal structure for the specific compound this compound was not found in the search results, extensive crystallographic studies have been conducted on its parent ligand, 2-(pyridin-2-yl)quinoline, and closely related derivatives and complexes. researchgate.netnih.govnih.govredalyc.org

These studies reveal that the 2-(pyridin-2-yl)quinoline framework is generally planar, although slight dihedral angles can exist between the quinoline and pyridine rings. researchgate.netredalyc.org The solid-state packing of these molecules is often governed by intermolecular interactions such as π-π stacking. redalyc.org

In metal complexes, the ligand acts as a bidentate N,N'-chelator. The crystal structure of a ruthenium(II) complex with the parent 2-(pyridin-2-yl)quinoline ligand, [Ru(η⁶-benzene)(L)Cl]⁺BF₄⁻, shows a pseudo-octahedral "three-legged piano-stool" geometry around the ruthenium center. nih.gov The solid-state structure of a related ruthenium(II) p-cymene (B1678584) complex with 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol also confirms a three-legged piano-stool geometry. mdpi.com The packing of these complex ions in the crystal lattice is stabilized by a combination of Coulombic forces and hydrogen-bonding interactions, such as C-H···F and C-H···Cl. nih.gov

A crystal structure of a related bromo-quinoline derivative, 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), shows a propeller-like arrangement of the aromatic rings and a supramolecular structure formed through extensive O-H···N and C-H···π hydrogen bonds. nih.gov This highlights the types of non-covalent interactions that are crucial in the crystal engineering of such compounds.

Table 2: Representative Crystal Data for a Ruthenium Complex of the Parent Ligand

Parameter[Ru(η⁶-benzene)(2-(pyridin-2-yl)quinoline)Cl]BF₄
Chemical Formula [RuCl(C₆H₆)(C₁₄H₁₀N₂)]BF₄
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Pseudo-octahedral
Key Interactions C-H···F, C-H···Cl hydrogen bonding
Data sourced from Varadhan et al. (2025). nih.gov

Applications in Advanced Materials Science

Quinoline-Based Organic Frameworks (QOFs) as Photocatalytic Materials

Based on available scientific literature, there is no specific information detailing the use of 6-Bromo-2-(pyridin-2-yl)quinoline in the synthesis of quinoline-based organic frameworks (QOFs) for photocatalytic applications.

There is no specific information available on the application of this compound in QOFs for hydrogen evolution reactions.

There is no specific information available on the application of this compound in QOFs for the selective oxidation of furfuryl alcohol.

Role as Intermediates in Functional Material Synthesis

The primary documented application of this compound in advanced materials science is its function as a key synthetic intermediate. Its structure, featuring a reactive bromine atom on the quinoline (B57606) ring, allows for further chemical modifications, making it a valuable precursor for developing more complex functional materials.

A specific example of its use is in the synthesis of Diphenyl-(2-pyridin-2-yl-quinolin-6-yl)-amine. nih.gov In this process, this compound serves as the starting material. It undergoes a palladium-catalyzed C-N cross-coupling reaction with diphenylamine. nih.gov This reaction specifically replaces the bromine atom at the 6-position of the quinoline core with a diphenylamino group, demonstrating the compound's utility in constructing elaborated molecular architectures with tailored electronic properties. nih.gov The resulting triarylamine-functionalized quinoline, L3, exhibits different absorption properties compared to its precursor, with an additional absorption band at 396 nm attributed to the electron-releasing nature of the newly introduced amino group. nih.gov This synthetic pathway underscores the importance of this compound as a building block for materials with potential applications in electronics and photonics.

Ligand Applications in Organic Light-Emitting Diodes (OLEDs)

There is no specific information in the scientific literature regarding the application of this compound as a ligand in organic light-emitting diodes (OLEDs).

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms in Organic Synthesis Pathways

The synthesis of the 6-bromo-2-(pyridin-2-yl)quinoline scaffold is most commonly achieved through condensation reactions, with the Friedländer annulation being a prominent method. mdpi.com This synthetic strategy involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. iipseries.org

In a typical pathway for a related structure, this compound-4-carboxylic acid, the synthesis proceeds via the reaction between 5-bromoisatin (B120047) and 2-acetylpyridine (B122185). chemicalbook.com For the title compound itself, the mechanism involves the base-catalyzed condensation of 2-amino-5-bromobenzaldehyde (B112427) with 2-acetylpyridine. The mechanism proceeds through the following key steps:

Enolate Formation: A base abstracts an acidic α-proton from 2-acetylpyridine to form a nucleophilic enolate.

Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 2-amino-5-bromobenzaldehyde.

Cyclization/Condensation: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, followed by dehydration to form the aromatic quinoline (B57606) ring system. iipseries.org

Alternative strategies, such as the Skraup synthesis, can be used to form the parent 6-bromoquinoline (B19933) from p-bromoaniline and glycerol, although this does not directly install the pyridyl substituent. chemicalbook.com The functionalization of a pre-existing 6-bromoquinoline core is another approach. For instance, nitration of 6-bromoquinoline can activate the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups. researchgate.netsemanticscholar.org

Table 1: Common Synthetic Pathways for Pyridyl-Quinoline Scaffolds.
Reaction NameKey ReactantsMechanism TypeReference
Friedländer Synthesiso-aminoaryl aldehyde/ketone + α-methylene ketoneAldol (B89426) Condensation & Dehydration mdpi.comiipseries.org
Pfitzinger Reaction (for derivatives)Isatin (B1672199) + Carbonyl compoundCondensation & Decarboxylation chemicalbook.com
Nucleophilic Aromatic Substitution (SNAr)Activated Haloquinoline + NucleophileAddition-Elimination researchgate.netsemanticscholar.org

Catalytic Reaction Mechanisms (e.g., Transfer Hydrogenation, Hydrosilylation)

Complexes of this compound and its derivatives serve as effective ligands in various catalytic transformations, particularly in transfer hydrogenation and hydrosilylation reactions.

Transfer Hydrogenation: Ruthenium(II) complexes incorporating pyridyl-quinoline ligands are efficient catalysts for the transfer hydrogenation of ketones to alcohols. mdpi.commdpi.com These reactions typically use a hydrogen donor like 2-propanol or formic acid and proceed under mild conditions. mdpi.com The catalytic mechanism is generally proposed to be an inner-sphere process. mdpi.com

A plausible catalytic cycle for a [Ru(arene)(pyridyl-quinoline)Cl]⁺ type complex involves:

Activation: The catalyst precursor reacts with a base (e.g., KOiPr) to form a more reactive ruthenium-hydride (Ru-H) species.

Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

Hydride Transfer: The hydride ligand is transferred from the ruthenium to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate coordinated to the metal.

Product Release: Protonolysis with the hydrogen donor (e.g., 2-propanol) releases the alcohol product and regenerates the active ruthenium catalyst. mdpi.com

The electronic properties of the ligand, influenced by substituents like the bromo group, can significantly affect the catalytic activity. mdpi.com

Hydrosilylation: Iron and cobalt complexes featuring a modified 8-bromo-2-(pyrid-2'-yl)quinoline ligand (a constitutional isomer) have been investigated for the hydrosilylation of alkenes. acs.org The mechanism and product selectivity are highly dependent on the metal center.

Fe-Catalyzed Hydrosilylation: Iron-based catalysts predominantly favor the anti-Markovnikov hydrosilylation of alkenes. acs.org

Co-Catalyzed Dehydrogenative Silylation: In contrast, cobalt complexes with the same ligand tend to promote dehydrogenative silylation, leading to the formation of vinylsilanes. acs.org

This divergence suggests different mechanistic pathways. Hydrosilylation often proceeds via a Chalk-Harrod or a modified Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination. The preference for dehydrogenative silylation with cobalt points to a mechanism involving β-hydride elimination from an alkyl-metal intermediate, which is competitive with reductive elimination.

Table 2: Catalytic Applications of Pyridyl-Quinoline Ligand Complexes.
ReactionMetal CenterLigand TypeProposed MechanismReference
Transfer Hydrogenation of KetonesRuthenium (Ru)6-bromo-4-phenyl-2-(pyridin-2-yl)quinolineInner-Sphere Hydride Transfer mdpi.commdpi.com
Hydrosilylation of AlkenesIron (Fe)Phosphino-derivative of 8-bromo-2-(pyridin-2-yl)quinolineChalk-Harrod (modified) acs.org
Dehydrogenative Silylation of AlkenesCobalt (Co)Phosphino-derivative of 8-bromo-2-(pyridin-2-yl)quinolineβ-Hydride Elimination pathway acs.org

Photochemical Reaction Mechanisms and Isomerization Dynamics

While specific experimental studies on the photochemistry of this compound are not extensively documented in the surveyed literature, plausible reaction pathways can be inferred from studies on related N-heterocyclic aromatic compounds. mdpi.com The photoisomerization of hexatomic heterocyclic compounds often proceeds through high-energy valence isomers. mdpi.com

A potential photochemical mechanism for this compound upon UV irradiation could involve the following steps:

Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁ or S₂).

Valence Isomerization: From the excited state, the molecule may undergo a pericyclic reaction to form a short-lived, high-energy valence isomer, such as a Dewar-type or benzvalene-type isomer. mdpi.com The quinoline core itself is known to participate in photochemical [2+2] cycloadditions. researchgate.net

Rearrangement and Rearomatization: These highly strained intermediates can then rearrange. The benzvalene (B14751766) isomer, for instance, could be a precursor to other isomeric structures, which then rearomatize to yield a structurally different heterocyclic product. mdpi.com

The presence of the bromine atom, a heavy atom, would be expected to enhance the rate of intersystem crossing from the singlet excited state to a triplet state (T₁). This could open up different, triplet-state-mediated reaction pathways, potentially competing with isomerization. The pyridyl substituent would also modify the energy levels of the molecular orbitals and influence the nature of the excited states. However, a detailed description requires specific theoretical and experimental investigation of the title compound. mdpi.com

Ligand Reactivity and Activation Mechanisms in Coordination Chemistry

This compound functions as a robust bidentate, N,N'-chelating ligand, coordinating to metal centers through the nitrogen atoms of the quinoline and pyridine (B92270) rings to form a stable five-membered chelate ring. nih.gov The resulting metal complexes often adopt a pseudo-octahedral geometry, as seen in ruthenium(II) complexes where the ligand forms part of a 'three-legged piano-stool' structure. nih.gov

Redox Non-Innocence: A key aspect of the reactivity of conjugated ligands like this compound is their potential to act as redox-active or "non-innocent" ligands. us.es This means the ligand itself can actively participate in redox processes, rather than being a passive spectator.

Ligand-Centered Reduction: In a metal complex, reduction may not occur at the metal center but rather on the ligand, forming a ligand-based radical anion. This ligand-centered reactivity is crucial for activating small molecules and enabling catalytic cycles with base metals that lack facile redox processes. us.es The electron-withdrawing nature of the bromo substituent would influence the reduction potential of the ligand, making it more susceptible to accepting an electron.

Ligand Activation and Modification: The ligand can be activated for further reactions. The bromine atom at the 6-position serves as a versatile synthetic handle for post-coordination modification or for creating more complex ligand architectures prior to coordination. For example, lithiation of the bromo-substituted quinoline allows for the introduction of other donor groups, such as a phosphine (B1218219), to create a planar PNN pincer ligand. acs.org This modification fundamentally changes the ligand's coordination properties and the resulting catalytic activity of its metal complexes. acs.org

Table 3: Coordination and Reactivity Characteristics.
PropertyDescriptionImplicationReference
Coordination ModeBidentate N,N'-chelation via quinoline and pyridine nitrogens.Forms stable 5-membered chelate rings with metal ions. nih.gov
Ligand ReactivityPotential for redox non-innocence.Can be reduced to a radical anion, facilitating catalytic cycles. us.es
Activation MechanismFunctionalization at the bromo position (e.g., via lithiation).Allows for the synthesis of more complex pincer-type ligands (e.g., PNN). acs.org

Compound List

Table 4: Chemical Compounds Mentioned in the Article.
Compound NameRole/Context
This compoundMain subject of the article
This compound-4-carboxylic acidSynthetic derivative
2-AcetylpyridineSynthetic precursor
5-BromoisatinSynthetic precursor
2-Amino-5-bromobenzaldehydeHypothetical synthetic precursor
6-bromo-4-phenyl-2-pyridin-2-yl-quinolineLigand in catalysis
8-bromo-2-(pyrid-2'-yl)quinolineLigand precursor in catalysis
Ruthenium(II)Metal center for catalysis
Iron(II/III)Metal center for catalysis
Cobalt(II/III)Metal center for catalysis
2-propanolHydrogen donor in transfer hydrogenation
Formic acidHydrogen donor in transfer hydrogenation

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 6-Bromo-2-(pyridin-2-yl)quinoline

Direct research focusing exclusively on this compound is still in its nascent stages. However, the existing body of work on closely related analogues provides a strong foundation for understanding its potential. The pyridin-yl-quinoline framework is a recognized "privileged structure" in medicinal chemistry and materials science. nih.govfrontiersin.org Research has actively explored derivatives such as this compound-4-carboxylic acid, which serves as a key synthetic intermediate. chemicalbook.comnih.gov

The isomeric compound, 8-bromo-2-(pyrid-2'-yl)quinoline, has been successfully utilized as a precursor for sophisticated phosphine-containing PNN ligands. These ligands form highly planar complexes with iron and cobalt, which are effective catalysts for reactions like alkene hydrosilylation. acs.org This precedent strongly suggests that this compound could be an equally, if not more, valuable ligand precursor. The different position of the bromo-substituent may influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to novel catalytic activities. Furthermore, the broader family of bromoquinolines is a subject of intense study for creating polyfunctionalized quinolines with potential biological activities. semanticscholar.orgresearchgate.net

Emerging Avenues in Synthetic Chemistry and Functionalization Strategies

The synthesis and functionalization of the this compound scaffold can be approached through various modern organic chemistry methodologies.

Synthesis Strategies: Classic quinoline (B57606) syntheses like the Friedländer condensation remain relevant. A plausible and documented route to a close derivative involves the reaction of 5-bromoisatin (B120047) with 2-acetylpyridine (B122185) to form this compound-4-carboxylic acid. chemicalbook.com The target compound could then potentially be obtained via decarboxylation of this intermediate.

ReactantsProductConditionsReference
5-Bromoisatin, 2-AcetylpyridineThis compound-4-carboxylic acidaq. KOH, EtOH, reflux chemicalbook.com
4-Bromoaniline, Meldrum's acid, Triethyl orthoformate6-Bromoquinolin-4-ol (intermediate)Multi-step synthesis atlantis-press.comresearchgate.net

Functionalization Strategies: The true potential of this compound lies in its capacity for further functionalization. The bromine atom at the C-6 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The bromo group is an ideal site for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.). This enables the systematic tuning of the molecule's electronic and steric properties.

C-H Activation: The quinoline ring system is amenable to direct C-H functionalization. nih.gov While the nitrogen atom typically directs activation to the C-2 and C-8 positions, the existing pyridin-2-yl group at C-2 blocks one of these sites. This could potentially enhance the selectivity of C-H activation at the C-8 position or other positions on the quinoline or pyridine (B92270) rings.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the quinoline ring can be replaced by nucleophiles. This reactivity can be significantly enhanced by introducing a strong electron-withdrawing group, such as a nitro group, onto the quinoline core. For instance, nitration of 6-bromoquinoline (B19933) can facilitate the substitution of the adjacent bromine with amines like morpholine (B109124) or piperazine. semanticscholar.orgresearchgate.net

Prospects in Coordination Chemistry and Catalysis for Novel Transformations

The 2-(pyridin-2-yl)quinoline (B8816189) moiety is an excellent bidentate, N,N'-chelating ligand, capable of forming stable complexes with a wide range of transition metals. The resulting metallacycles are structurally analogous to those formed by 2,2'-bipyridine, a cornerstone ligand in coordination chemistry.

Ruthenium complexes incorporating pyridine-quinoline ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones to alcohols. mdpi.com Similarly, iron and cobalt complexes featuring a planar phosphino-quinoline-pyridine ligand framework have shown significant activity in the hydrosilylation and dehydrogenative silylation of alkenes. acs.org These findings create a strong expectation that metal complexes of this compound will also exhibit significant catalytic prowess.

Future research in this area could explore:

Synthesis of Novel Complexes: The synthesis and characterization of new coordination complexes with various transition metals (e.g., Ru, Rh, Ir, Pd, Cu, Fe, Co).

Catalytic Applications: Screening these new complexes for activity in a broad range of catalytic transformations, including hydrogenation, hydrosilylation, cross-coupling reactions, and oxidation catalysis.

Mechanistic Studies: Investigating the role of the bromo-substituent in modulating the electronic properties (e.g., the ligand's σ-donating and π-accepting capabilities) and, consequently, the reactivity and selectivity of the metal center. The bromine atom could also serve as a site for post-complexation modification, allowing for the synthesis of multifunctional catalysts or their immobilization on solid supports.

Future Directions in Advanced Materials Design and Comprehensive Computational Studies

The unique photophysical and electronic properties inherent to the extended π-system of the pyridinyl-quinoline scaffold make it an attractive building block for advanced materials.

Advanced Materials Design:

Coordination Polymers and MOFs: The bidentate nature of the ligand makes it an ideal candidate for constructing coordination polymers and metal-organic frameworks (MOFs). A related ligand has been used to synthesize a 2D Cu(II) coordination polymer that exhibits photoluminescence. mdpi.com The emission properties of such materials can be tuned by the choice of metal ion and by modifying the ligand itself.

Photoluminescent Materials: The intrinsic fluorescence of the quinoline core can be modulated by complexation and substitution. The ligand and its metal complexes could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Liquid Crystals: The rigid, planar structure of the molecule provides a good scaffold for designing liquid crystalline materials. The bromine atom offers a convenient point for attaching long alkyl chains, a common strategy for inducing mesophase behavior.

Comprehensive Computational Studies: To guide and accelerate experimental efforts, comprehensive computational studies are essential. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide invaluable insights into:

The electronic structure, frontier molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule. mdpi.com

The thermodynamic and kinetic parameters of its coordination to various metal centers.

The reaction mechanisms of catalytic cycles involving its metal complexes.

The photophysical properties, such as absorption and emission wavelengths and quantum yields, of the ligand and its derived materials.

By combining these computational predictions with targeted synthetic efforts, the development of novel catalysts and functional materials based on this compound can be significantly streamlined.

Q & A

Q. What computational methods predict reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Apply Fukui function analysis (Gaussian 09) to identify electrophilic sites (C-6 bromine vs. C-2 pyridyl).
  • Compare with experimental kinetic isotope effects (KIE) using deuterated analogues .

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